1-(2,5-Difluorophenyl)ethanamine
Overview
Description
1-(2,5-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-(2,5-Difluorophenyl)ethanamine are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
1-(2,5-Difluorophenyl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are crucial for the compound’s metabolic processing . Additionally, this compound can bind to specific receptors in the body, influencing signal transduction pathways and cellular responses.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound has been shown to influence the activity of G-protein coupled receptors (GPCRs), which play a critical role in transmitting signals from the extracellular environment to the cell’s interior . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can activate specific signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, with a predicted melting point of 10.22°C and a boiling point of approximately 178.1°C . Prolonged exposure to environmental factors such as light and air can lead to its degradation, resulting in reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without causing toxicity. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . These reactions introduce hydrophilic groups into the molecule, making it more soluble and facilitating its excretion. In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, further enhancing its solubility and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution to target sites . Additionally, its lipophilic nature allows it to diffuse across cell membranes, reaching intracellular compartments where it exerts its effects. The distribution of this compound within tissues can influence its localization and accumulation, impacting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzonitrile with ethylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the ethylamine attacks the nitrile group, leading to the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Various alkylated and acylated amines.
Scientific Research Applications
1-(2,5-Difluorophenyl)ethanamine finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2,5-Difluorophenylamine
2,5-Difluorophenylmethanol
2,5-Difluorobenzonitrile
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIPDNKQHPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398584 | |
Record name | 1-(2,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603951-44-6 | |
Record name | 1-(2,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-difluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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